Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
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Overview
Description
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with the molecular formula C12H15ClN4O2. This compound is characterized by the presence of an indoline ring, a hydrazide group, and a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves the condensation of N-ethylglycine with 2-oxo-3-indolinehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-indolineglyoxylate: Similar in structure but lacks the hydrazide group.
Glycine, N-(2-furanylcarbonyl)-, methyl ester: Contains a glycine moiety but differs in the attached functional groups
Uniqueness
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
86873-09-8 |
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Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-(ethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-2-13-7-10(17)15-16-11-8-5-3-4-6-9(8)14-12(11)18;/h3-6,13-14,18H,2,7H2,1H3;1H |
InChI Key |
OUDMDWPZASZWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
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